
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Biological Activity
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, including the imidazole and isoxazole rings, contribute to its diverse biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4OS, with a molecular weight of 358.5 g/mol. The compound's structure includes:
- Imidazole Ring : Known for its role in various biological activities.
- Thioether Linkage : Enhances lipophilicity and potential interactions with biological targets.
- Isoxazole Moiety : Associated with neuroactive properties.
Property | Value |
---|---|
Molecular Formula | C17H18N4OS |
Molecular Weight | 358.5 g/mol |
CAS Number | 1206987-61-2 |
Antimicrobial Activity
Studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects.
Anticancer Properties
The anticancer potential of this compound has been explored in several in vitro studies. These studies have revealed that the compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of imidazole derivatives. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. This activity suggests its potential use as a therapeutic agent in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various imidazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
- Anticancer Activity : A recent investigation into the effects of this compound on human colorectal cancer cells (HCT116) showed a dose-dependent decrease in cell viability, with IC50 values around 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
- Inflammation Modulation : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema and levels of inflammatory markers compared to control groups.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression.
- DNA Intercalation : Preliminary studies suggest that the compound can intercalate into DNA, affecting replication and transcription processes.
- Receptor Modulation : It may act as an allosteric modulator for certain receptors involved in inflammatory responses.
Properties
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-22-15(14-7-5-12(2)6-8-14)10-19-18(22)25-11-17(23)20-16-9-13(3)24-21-16/h5-10H,4,11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHSESLGHZUKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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